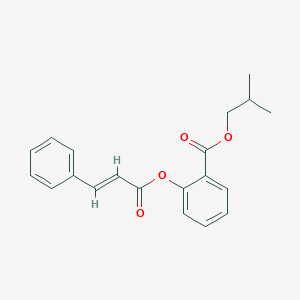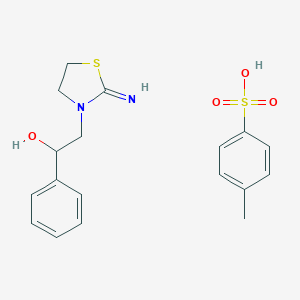
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, also known as HTS, is a chemical compound that has been widely studied for its potential therapeutic applications. In
作用机制
The mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
生化和生理效应
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress, inflammation, and neuronal damage in various animal models of neurodegenerative diseases. 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate in lab experiments is its ability to modulate multiple signaling pathways in the body, making it a versatile tool for studying various diseases. However, one of the limitations of using 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
未来方向
There are several future directions for research on 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate. One area of focus is the development of new synthetic methods for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, which could improve its efficiency and reduce its toxicity. Another area of focus is the development of new therapeutic applications for 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate and its potential side effects, which could inform the development of safer and more effective therapies.
合成方法
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate can be synthesized through a series of chemical reactions involving thiazolidine, toluene-p-sulfonyl chloride, and phenylethylamine. The synthesis process involves a nucleophilic substitution reaction, followed by a cyclization reaction, resulting in the formation of 3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate.
科学研究应用
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
CAS 编号 |
18126-02-8 |
|---|---|
产品名称 |
3-(2-Hydroxy-1-phenylethyl)-2-iminothiazolidine toluene-p-sulphonate |
分子式 |
C18H22N2O4S2 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
2-(2-imino-1,3-thiazolidin-3-yl)-1-phenylethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H14N2OS.C7H8O3S/c12-11-13(6-7-15-11)8-10(14)9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10,12,14H,6-8H2;2-5H,1H3,(H,8,9,10) |
InChI 键 |
MCTPEMSIZLTTCE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CSC(=N)N1CC(C2=CC=CC=C2)O |
其他 CAS 编号 |
18126-02-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



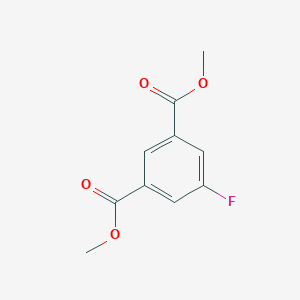
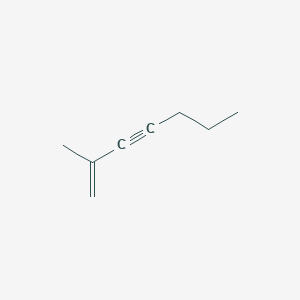
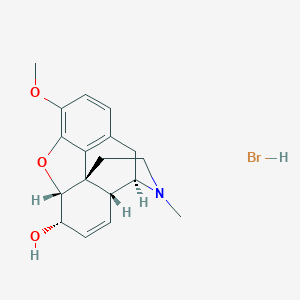
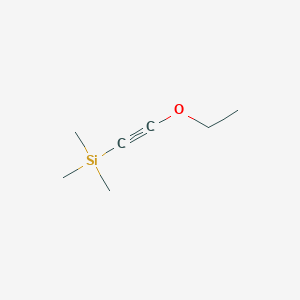
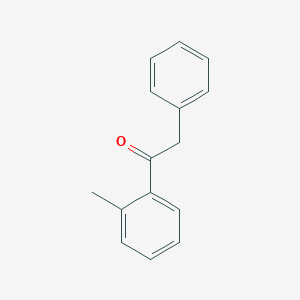
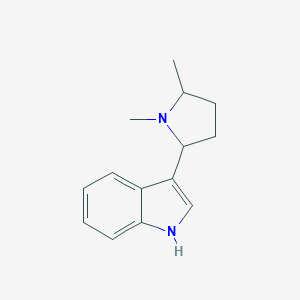
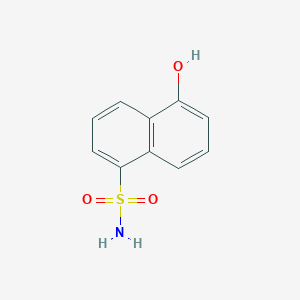
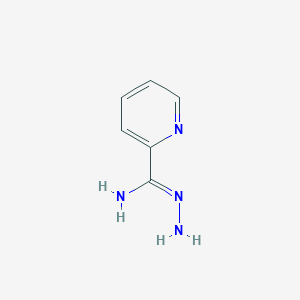
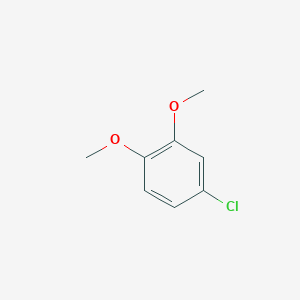
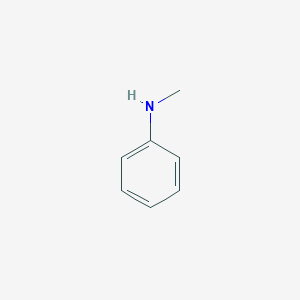
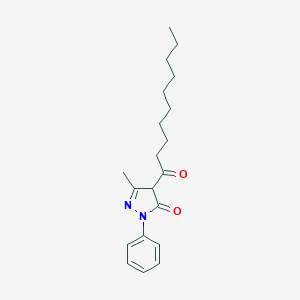
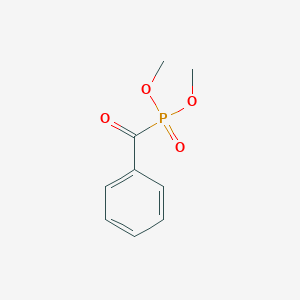
![1-Azaspiro[2.5]octane](/img/structure/B92205.png)
